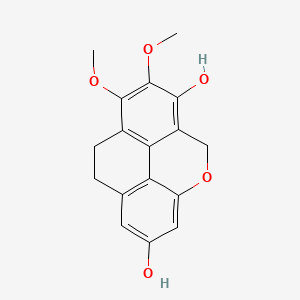

Coelogin

Description

Structure

3D Structure

Properties

CAS No. |

82358-31-4 |

|---|---|

Molecular Formula |

C17H16O5 |

Molecular Weight |

300.30 g/mol |

IUPAC Name |

6,7-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-5,13-diol |

InChI |

InChI=1S/C17H16O5/c1-20-16-10-4-3-8-5-9(18)6-12-13(8)14(10)11(7-22-12)15(19)17(16)21-2/h5-6,18-19H,3-4,7H2,1-2H3 |

InChI Key |

QLYYIQVXUQYKGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2COC3=CC(=CC4=C3C2=C1CC4)O)O)OC |

Synonyms |

7,8-dimethoxy-9,10-dihydro-5H-naphtho(8,1,2-cde)chromene-2,6-diol coelogin |

Origin of Product |

United States |

Foundational & Exploratory

Coelogin: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelogin, a phenanthrenoid derived from the orchid Coelogyne cristata, has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of the chemical structure of this compound, its detailed biological activities with a focus on its osteoprotective and metabolic regulatory effects, and the associated signaling pathways. In addition, this document furnishes detailed experimental protocols for the evaluation of this compound's biological effects, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties of this compound

This compound is a naturally occurring phenanthrenoid characterized by a phenanthro[4,5-bcd]pyran core structure.[1] It is primarily isolated from the high-altitude Himalayan orchid Coelogyne cristata.[1]

| Identifier | Value | Reference |

| IUPAC Name | 4,5-Dimethoxy-6,7-dihydro-2H-naphtho[8,1,2-cde][1]benzopyran-3,9-diol | [1] |

| Chemical Formula | C₁₇H₁₆O₅ | [1] |

| Molar Mass | 300.31 g/mol | [1] |

| CAS Number | 82358-31-4 | [1] |

| Canonical SMILES | COC1=C(C(=C2COC3=C4C2=C1CCC4=CC(=C3)O)O)OC | [1] |

| InChI Key | QLYYIQVXUQYKGV-UHFFFAOYSA-N | [1] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its osteoprotective and metabolic regulatory effects being the most extensively studied.

Osteoprotective Activity

This compound has demonstrated significant potential in promoting bone health by stimulating osteoblastogenesis, the process of new bone formation.[1] Studies have shown that this compound enhances osteoblast proliferation, differentiation, and mineralization.[1]

Signaling Pathway: The osteoprotective effects of this compound are mediated through the activation of the Estrogen Receptor (ER), which subsequently triggers the downstream Erk (Extracellular signal-regulated kinase) and Akt (Protein Kinase B) signaling pathways.[1] This cascade of events ultimately leads to the upregulation of genes involved in bone formation.

Metabolic Regulatory Activity

This compound has also been shown to ameliorate metabolic dyshomeostasis. It inhibits adipogenesis, the formation of fat cells, and enhances energy expenditure in adipose tissue.[2] This suggests a potential role for this compound in the management of obesity and related metabolic disorders.

Other Potential Biological Activities

Preliminary studies suggest that this compound and extracts from Coelogyne species may also possess antimicrobial, antioxidant, and anticancer activities. However, further research is required to fully elucidate these effects and the underlying mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Osteoprotective Effects of this compound on Osteoblasts

| Assay | Concentration | Result | Reference |

| Osteoblast Proliferation | 10⁻⁸ M | Significant increase | [1] |

| Alkaline Phosphatase (ALP) Activity | 10⁻⁸ M | Significant increase | [1] |

| Mineralization (Alizarin Red S Staining) | 10⁻⁸ M | Significant increase in calcium deposition | [1][3] |

Table 2: Effect of this compound on ER-Erk and Akt Signaling

| Protein | Treatment | Result | Reference |

| Phospho-Erk | This compound (10⁻⁸ M) | Increased phosphorylation | [4] |

| Phospho-Akt | This compound (10⁻⁸ M) | Increased phosphorylation | [4] |

Table 3: In Vivo Osteoprotective Effects of this compound in Ovariectomized (OVX) Mice

| Parameter | Treatment Group | Result | Reference |

| Bone Mineral Density (BMD) | OVX + this compound | Significant increase compared to OVX control | [5] |

| Trabecular Bone Volume (BV/TV) | OVX + this compound | Significant increase compared to OVX control | [6] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Osteoblast Differentiation Assay

Objective: To evaluate the effect of this compound on the differentiation of pre-osteoblastic cells.

Methodology:

-

Seed MC3T3-E1 pre-osteoblastic cells in a 24-well plate at a density of 5 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

After 24 hours, replace the medium with osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control.

-

Culture the cells for 7-14 days, changing the medium every 2-3 days.

-

Assess osteoblast differentiation by measuring Alkaline Phosphatase (ALP) activity and matrix mineralization.

Alkaline Phosphatase (ALP) Activity Assay

Objective: To quantify the enzymatic activity of ALP, an early marker of osteoblast differentiation.

Methodology:

-

After the desired treatment period, wash the cells twice with PBS.

-

Lyse the cells with 0.1% Triton X-100 in PBS.

-

Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 3 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford protein assay.

Mineralization Assay (Alizarin Red S Staining)

Objective: To visualize and quantify the deposition of calcium phosphate, a late marker of osteoblast differentiation.

Methodology:

-

After 14-21 days of culture in osteogenic medium, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Wash the fixed cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Wash the cells extensively with deionized water to remove excess stain.

-

For quantification, destain the cells with 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes.

-

Measure the absorbance of the extracted stain at 562 nm.[3]

Western Blot Analysis for Signaling Pathways

Objective: To determine the effect of this compound on the phosphorylation of Erk and Akt.

Methodology:

-

Seed osteoblastic cells and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-Erk, total Erk, phospho-Akt, and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[7][8]

Ovariectomized (OVX) Mouse Model of Osteoporosis

Objective: To evaluate the in vivo osteoprotective effects of this compound in a model of postmenopausal osteoporosis.

Methodology:

-

Perform bilateral ovariectomy or sham surgery on 8-10 week old female C57BL/6 mice.

-

Allow the mice to recover for 2-4 weeks to establish bone loss.

-

Administer this compound (e.g., via oral gavage or subcutaneous injection) or vehicle control daily for 4-8 weeks.

-

At the end of the treatment period, euthanize the mice and collect femurs and tibias.

-

Analyze the bone microarchitecture using micro-computed tomography (µCT) to determine parameters such as bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number, and trabecular separation.[5][6]

-

Perform histological analysis of the bone tissue.

Conclusion

This compound is a promising natural product with well-documented osteoprotective effects mediated through the ER-Erk and Akt signaling pathways. Its potential metabolic regulatory activities further enhance its therapeutic appeal. This technical guide provides a solid foundation of its chemical properties, biological functions, and detailed experimental methodologies to facilitate further research and development of this compound as a potential therapeutic agent for bone disorders and metabolic diseases. The provided protocols and quantitative data serve as a valuable resource for scientists aiming to explore the full potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound ameliorates metabolic dyshomeostasis by regulating adipogenesis and enhancing energy expenditure in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ovariectomy-Induced Dysbiosis May Have a Minor Effect on Bone in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Phenanthrenoids in Orchids: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenanthrenoids, a class of aromatic compounds found in the Orchidaceae family, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Understanding the biosynthesis of these specialized metabolites is crucial for their potential application in drug development and biotechnology. This technical guide provides a comprehensive overview of the phenanthrenoid biosynthesis pathway in orchids, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to serve as a valuable resource for researchers in the field.

Introduction

Orchids are renowned for their intricate floral morphology and their production of a wide array of specialized metabolites. Among these, phenanthrenoids and their precursors, bibenzyls, are of particular importance due to their biological activities. These compounds are often synthesized as phytoalexins in response to biotic and abiotic stresses, such as fungal infections. The core structure of phenanthrenoids consists of a phenanthrene (B1679779) backbone, which is derived from the phenylpropanoid pathway. This guide will delve into the molecular intricacies of this biosynthetic route, from primary metabolites to the final phenanthrenoid products.

The Phenanthrenoid Biosynthesis Pathway

The biosynthesis of phenanthrenoids in orchids is a multi-step process that begins with the amino acid L-phenylalanine. The pathway involves the convergence of the phenylpropanoid and polyketide pathways.

Phenylpropanoid Pathway: Synthesis of Precursor Molecules

The initial steps of the pathway convert L-phenylalanine into key precursor molecules.

-

L-Phenylalanine is first deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

-

Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid.

-

p-Coumaric acid is subsequently converted to dihydro-p-coumaroyl-CoA.

-

An alternative branch from cinnamic acid leads to the formation of m-coumaric acid, which is then reduced to dihydro-m-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) then activates these dihydro-coumaric acids into their corresponding CoA esters, primarily dihydro-m-coumaroyl-CoA, which serves as a key substrate for the next stage.

Bibenzyl and Dihydrophenanthrene Formation

The formation of the characteristic bibenzyl and dihydrophenanthrene structures is catalyzed by a key enzyme, Bibenzyl Synthase (BBS).

-

Bibenzyl Synthase (BBS) , a type III polyketide synthase, catalyzes the condensation of one molecule of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction proceeds through a series of decarboxylative condensations and a final cyclization to form the bibenzyl scaffold, with 3,3',5-trihydroxybibenzyl (B1259220) being a common product.

-

The resulting bibenzyls can undergo further modifications, such as hydroxylation and O-methylation, catalyzed by O-Methyltransferases (OMTs) .

-

The final step in the formation of 9,10-dihydrophenanthrenes, such as orchinol (B1677456) and hircinol, involves an intramolecular oxidative coupling of the bibenzyl precursor. This step is believed to be catalyzed by peroxidase or laccase-like enzymes.

Regulation of Phenanthrenoid Biosynthesis

The production of phenanthrenoids in orchids is tightly regulated, primarily as a defense mechanism against pathogens.

Elicitation by Fungal Pathogens

Fungal infection is a potent inducer of phenanthrenoid biosynthesis. Elicitors, which can be components of the fungal cell wall (e.g., chitin, glucans) or molecules secreted by the fungus, are recognized by receptors on the orchid cell surface. This recognition triggers a downstream signaling cascade.

Jasmonate Signaling Pathway

The jasmonate (JA) signaling pathway plays a central role in mediating the defense response, including the induction of phytoalexin biosynthesis.

-

Elicitor Recognition: Fungal elicitors bind to pattern recognition receptors (PRRs) on the plant cell membrane.

-

Signal Transduction: This binding initiates a signaling cascade that leads to the synthesis of jasmonic acid (JA).

-

JA-Ile Formation: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).

-

COI1-JAZ Complex: JA-Ile promotes the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-domain (JAZ) repressor proteins.

-

Ubiquitination and Degradation: The formation of the COI1-JAZ-JA-Ile complex targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2 and other bHLH, MYB, WRKY, and NAC TFs.

-

Gene Expression: These activated TFs then bind to the promoters of phenanthrenoid biosynthetic genes (e.g., PAL, C4H, 4CL, BBS), upregulating their expression and leading to the production of phenanthrenoids.

Quantitative Data

The following tables summarize key quantitative data related to phenanthrenoid biosynthesis in orchids.

Table 1: Kinetic Properties of Bibenzyl Synthase (BBS) from Orchids

| Orchid Species | Substrate | Km (µM) | Vmax (nmol·min-1·mg-1) | Reference |

| Dendrobium officinale | p-hydroxyphenylpropionyl-CoA | 61.83 | 0.009 | |

| Dendrobium officinale | 4-coumaroyl-CoA | 300 | 3.57 | |

| Dendrobium sinense | 4-coumaroyl-CoA | - | 0.053 |

Note: Vmax values were converted to nmol·min-1·mg-1 for consistency where necessary.

Table 2: Phenanthrenoid and Bibenzyl Content in Orchids

| Orchid Species | Compound | Tissue | Concentration (µg/g fresh weight) | Elicitor/Condition | Reference |

| Orchis mascula | Orchinol | Tuber | 360 | Botrytis cinerea | |

| Dendrobium sinense | Total Bibenzyls | Root | 13,100 (dry weight) | Constitutive | |

| Dendrobium sinense | Total Bibenzyls | Pseudobulb | 6,200 (dry weight) | Constitutive | |

| Dendrobium sinense | Total Bibenzyls | Leaf | 7,200 (dry weight) | Constitutive |

Experimental Protocols

This section outlines the methodologies for key experiments used in the study of phenanthrenoid biosynthesis.

Protocol for Bibenzyl Synthase (BBS) Enzyme Assay

This protocol is adapted from studies on bibenzyl synthase from Dendrobium species.

-

Protein Extraction:

-

Grind orchid tissue in liquid nitrogen.

-

Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT).

-

Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

For purified enzyme, proceed with protein purification techniques (e.g., affinity chromatography for His-tagged recombinant protein).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of enzyme extract or purified protein

-

100 µM of dihydro-m-coumaroyl-CoA (or other starter-CoA)

-

200 µM of [14C]-malonyl-CoA

-

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and acidifying with HCl.

-

-

Product Extraction and Analysis:

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the upper ethyl acetate phase containing the bibenzyl product.

-

Evaporate the solvent and redissolve the residue in a small volume of methanol.

-

Analyze the product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector to quantify the [14C]-labeled bibenzyl product.

-

Protocol for Metabolite Profiling of Phenanthrenoids by LC-MS/MS

-

Sample Preparation:

-

Freeze-dry and grind orchid tissue to a fine powder.

-

Extract the metabolites with a solvent mixture (e.g., methanol:chloroform:water, 2.5:1:1 v/v/v).

-

Vortex and sonicate the mixture.

-

Centrifuge to pellet solids and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before analysis.

-

-

LC-MS/MS Analysis:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC).

-

Employ a C18 reversed-phase column for separation.

-

Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Acquire data in both positive and negative ionization modes.

-

Perform MS/MS fragmentation for compound identification.

-

-

Data Analysis:

-

Process the raw data using software like XCMS or MS-DIAL for peak picking, alignment, and quantification.

-

Identify phenanthrenoids by comparing retention times and MS/MS spectra with authentic standards or databases (e.g., METLIN, GNPS).

-

Perform statistical analysis (e.g., PCA, OPLS-DA) to identify differentially accumulated metabolites.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the biosynthesis of phenanthrenoids in orchids.

Conclusion

The biosynthesis of phenanthrenoids in orchids is a complex and highly regulated process that is intricately linked to the plant's defense mechanisms. This guide has provided a detailed overview of the biosynthetic pathway, its regulation by fungal elicitors and the jasmonate signaling cascade, and the experimental approaches used for its investigation. The quantitative data and protocols presented herein offer a valuable resource for researchers aiming to further elucidate this pathway and harness the potential of orchid-derived phenanthrenoids for pharmaceutical and biotechnological applications. Future research should focus on the characterization of the enzymes involved in the final oxidative cyclization step and the identification of the full complement of transcription factors that regulate this important metabolic pathway.

A Technical Guide to the Natural Sources of 9,10-Dihydrophenanthrene Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 9,10-dihydrophenanthrene (B48381) scaffold is a significant structural motif prevalent in a variety of natural products, particularly within the plant kingdom. These tricyclic compounds are biosynthetically derived from stilbenoids and exhibit a remarkable diversity of structures and biological activities.[1] Their molecular framework has established them as "privileged structures" in medicinal chemistry, demonstrating a wide range of pharmacological properties, including cytotoxic, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities.[1][2][3] Recently, their potential as inhibitors of viral proteases, such as the SARS-CoV-2 3CL protease, has further intensified research interest, underscoring their importance in modern drug discovery and development programs.[4][5]

This technical guide provides a comprehensive overview of the primary natural sources of 9,10-dihydrophenanthrene derivatives. It includes detailed information on their botanical origins, biosynthetic pathways, and methods for their extraction and characterization. Furthermore, it presents a summary of their biological activities with quantitative data and explores the signaling pathways through which they exert their effects.

Principal Natural Sources

9,10-Dihydrophenanthrenes are not ubiquitously distributed in the plant kingdom; their occurrence is largely concentrated within specific plant families. The Orchidaceae and Juncaceae families are the most prolific producers of these compounds.[1][6]

-

Orchidaceae (Orchid Family): This is the largest and most significant source of 9,10-dihydrophenanthrenes.[6] Numerous genera have been identified to contain these compounds, often as phytoalexins produced in response to stress or infection.[7] Key genera include:

-

Dendrobium : Species like Dendrobium officinale, Dendrobium virgineum, and Dendrobium amplum are rich sources.[2][6][8][9]

-

Bletilla : Bletilla striata is well-known for producing a variety of phenanthrene (B1679779) and dihydrophenanthrene derivatives.[6][10]

-

Pholidota : Species such as Pholidota yunnanensis and Pholidota articulata have yielded several unique derivatives.[11][12]

-

Eria : Eria bambusifolia has been shown to contain novel dihydrophenanthrenes with cytotoxic properties.[3]

-

Other genera include Coelogyne, Cremastra, and Otochilus.[6][12][13]

-

-

Juncaceae (Rush Family): This family, particularly the genus Juncus, is another major source. These plants are often used in traditional medicine.[14]

-

Other Families: While less common, derivatives have also been isolated from other families:

A selection of specific 9,10-dihydrophenanthrene derivatives and their plant sources is detailed in Table 1.

Table 1: Selected 9,10-Dihydrophenanthrene Derivatives from Natural Sources

| Compound Name | Natural Source | Family | Reference(s) |

|---|---|---|---|

| Orchinol & Hircinol | Various Orchid Species | Orchidaceae | [7] |

| Juncuenins A-D | Juncus setchuensis | Juncaceae | [15][18] |

| Effusol | Juncus effusus | Juncaceae | [16] |

| 2-methoxy-9,10-dihydrophenanthrene-4,5-diol | Dendrobium virgineum | Orchidaceae | [8] |

| Juncuenin B | Juncus ensifolius | Juncaceae | [17] |

| Phoyunnanins A-C | Pholidota yunnanensis | Orchidaceae | [11] |

| 2,5,6-trihydroxy-3,4-dimethoxy-9,10-dihydrophenanthrene | Dioscorea zingiberensis | Dioscoreaceae | [19] |

| Flavidin | Coelogyne flavida, Pholidota articulata | Orchidaceae | [12][13] |

| Erathrin A | Eria bambusifolia | Orchidaceae | [3] |

| 2,7-dihydroxy-3,4,6-trimethoxy-9,10-dihydrophenanthrene | Dioscorea nipponica | Dioscoreaceae |[20] |

Biosynthesis in Orchidaceae

The biosynthesis of 9,10-dihydrophenanthrenes in orchids is an inducible pathway, often triggered by fungal infection or other elicitors.[21] The pathway begins with the amino acid L-phenylalanine and proceeds through stilbenoid intermediates. The key steps involve chain elongation and cyclization reactions. Bibenzyls serve as crucial bicyclic intermediates, and their subsequent oxidative coupling leads to the formation of the tricyclic 9,10-dihydrophenanthrene core.[22] A pivotal enzyme in this pathway is Bibenzyl Synthase, which is homologous to stilbene (B7821643) synthase.[7][22]

Experimental Protocols: Extraction, Isolation, and Characterization

The isolation of pure 9,10-dihydrophenanthrene derivatives from plant matrices requires a systematic multi-step approach involving extraction, fractionation, and chromatography.

General Isolation Workflow

The overall process begins with the preparation of the plant material and concludes with the purification and structural identification of the target compounds.

Detailed Methodologies

1. Plant Material Preparation and Extraction:

-

Authentication and Drying: Authenticate the plant material and remove foreign matter. Air-dry the material (e.g., whole plant, rhizomes, stems) at room temperature or in a ventilated oven at low heat (40-50°C) to a constant weight.

-

Pulverization: Grind the dried material into a coarse powder to increase the surface area for extraction.

-

Extraction:

-

Maceration: Submerge the powdered plant material (e.g., 1 kg) in a polar solvent like 95% ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) (e.g., 5 L) in a stoppered container. Allow it to stand for 3-7 days at room temperature with frequent agitation. Filter the mixture and repeat the extraction process on the marc (solid residue) 2-3 times.[23]

-

Hot Continuous Extraction (Soxhlet): For more efficient extraction, place the powdered material in a thimble within a Soxhlet apparatus and extract with a suitable solvent (e.g., 70% EtOH) for 12-24 hours or until the solvent in the siphon tube is colorless.

-

-

Concentration: Combine the filtrates from all extractions and concentrate under reduced pressure using a rotary evaporator at 40-50°C to yield a crude extract.

2. Fractionation (Liquid-Liquid Partitioning):

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity.

-

A typical sequence is:

-

n-Hexane or Petroleum Ether: To remove nonpolar constituents like fats and waxes.

-

Dichloromethane (DCM) or Chloroform (CHCl₃): To extract compounds of intermediate polarity.

-

Ethyl Acetate (EtOAc): This fraction is often rich in phenanthrenes and dihydrophenanthrenes.[8]

-

n-Butanol (n-BuOH): To extract more polar glycosides.

-

-

Concentrate each fraction using a rotary evaporator.

3. Chromatographic Purification:

-

Column Chromatography (CC): Subject the target fraction (typically EtOAc) to CC.

-

Silica (B1680970) Gel: Use a silica gel column eluted with a gradient solvent system, such as n-hexane-EtOAc or CHCl₃-MeOH, starting with low polarity and gradually increasing.[3]

-

Sephadex LH-20: For further separation based on size and polarity, often using MeOH as the mobile phase.[3]

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification on the fractions obtained from CC using a preparative HPLC system.

-

A reversed-phase column (e.g., C18) is commonly used with a mobile phase gradient of acetonitrile (B52724) (ACN)-water or MeOH-water.[8]

-

Monitor the elution with a UV detector and collect the peaks corresponding to the pure compounds.

-

4. Structure Elucidation:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental formula using High-Resolution Mass Spectrometry (HR-ESI-MS).[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the complete structure.[24]

-

Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Identifies proton environments. Aromatic protons typically appear at δ 6.5-8.0 ppm, while the characteristic methylene (B1212753) protons at C-9 and C-10 of the dihydro-bridge resonate as multiplets around δ 2.5-2.9 ppm.[8][24]

-

¹³C NMR: Identifies carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), protons and their directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC) to assemble the molecular structure.[20][24]

-

Biological Activities and Quantitative Data

9,10-Dihydrophenanthrene derivatives exhibit a broad spectrum of biological activities. Their cytotoxic potential against various cancer cell lines is particularly well-documented.

Table 2: Cytotoxic Activity of Natural 9,10-Dihydrophenanthrene Derivatives

| Compound | Natural Source | Cancer Cell Line | IC₅₀ (μM) | Reference(s) |

|---|---|---|---|---|

| Derivative 1 | Dendrobium officinale | HI-60 (Leukemia) | > 50 | [2] |

| Derivative 1 | Dendrobium officinale | THP-1 (Leukemia) | > 50 | [2] |

| Phenanthrene 4 | Dendrobium officinale | HI-60 (Leukemia) | 11.96 | [9] |

| Phenanthrene 4 | Dendrobium officinale | THP-1 (Leukemia) | 8.92 | [9] |

| Juncuenin B | Juncus ensifolius | HeLa (Cervical) | 25.6 | [17] |

| Juncuenin B | Juncus ensifolius | COLO 205 (Colon) | 30.1 | [17] |

| Juncuenin B | Juncus ensifolius | COLO 320 (Colon) | 26.2 | [17] |

| Erathrin A | Eria bambusifolia | HL-60 (Leukemia) | 14.50 | [3] |

| Blestanol K | Bletilla striata | HCT-116 (Colon) | 1.4 | [10] |

| Blestanol K | Bletilla striata | HepG2 (Liver) | 2.5 | [10] |

| Blestanol L | Bletilla striata | BGC-823 (Gastric) | 2.0 |[10] |

Table 3: Other Notable Biological Activities

| Compound/Derivative | Natural Source | Activity Type | Quantitative Data | Reference(s) |

|---|---|---|---|---|

| Phenanthrene 6 | Juncus compressus | Antiviral (HSV-2) | Not specified | [2] |

| Phoyunnanins A-C | Pholidota yunnanensis | Antioxidant | Scavenging activity on DPPH | [11] |

| 2,5,7-trimethoxy-9,10-dihydrophenanthrene-1,4-dione | Dioscorea zingiberensis | Anti-inflammatory | Inhibition of NO production | [19] |

| Various Blestanols | Bletilla striata | Anti-neuroinflammatory | IC₅₀ (NO inhibition): 5.0 - 19.0 μM | [10] |

| C1 Derivative | Synthetic (Natural Product-based) | Antiviral (SARS-CoV-2 3CLpro) | IC₅₀: 1.55 μM |[4][5] |

Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of 9,10-dihydrophenanthrenes. One key area of investigation is their role in modulating cellular responses to oxidative stress.

For example, 2-methoxy-9,10-dihydrophenanthrene-4,5-diol, isolated from Dendrobium virgineum, has been shown to protect human retinal pigment epithelial (ARPE-19) cells from hydrogen peroxide (H₂O₂)-induced damage.[8] The compound exerts its protective effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, regulating the expression of apoptosis-related proteins (Bax and Bcl-2), and inhibiting the activation of downstream caspases.[8]

Conclusion and Future Perspectives

9,10-Dihydrophenanthrene derivatives represent a structurally diverse and biologically significant class of natural products. The Orchidaceae and Juncaceae families remain the most promising sources for the discovery of novel compounds within this class. The potent cytotoxic, anti-inflammatory, and antiviral activities exhibited by these molecules validate their potential as lead structures for the development of new therapeutic agents.

Future research should focus on several key areas:

-

Bio-prospecting: Continued phytochemical investigation of unexplored species within the Orchidaceae and Juncaceae families.

-

Mechanism of Action: In-depth studies to elucidate the specific molecular targets and signaling pathways for compounds with high therapeutic potential.

-

Medicinal Chemistry: Semi-synthetic modification of the natural product scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Total Synthesis: Development of efficient and scalable synthetic routes to provide access to larger quantities of promising derivatives for preclinical and clinical evaluation.[25][26]

The comprehensive data presented in this guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable natural compounds.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Novel 9, 10-dihydrophenanthrene derivatives from Eria bambusifolia with cytotoxicity aganist human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9,10-Dihydrophenanthrenes as phytoalexins of Orchidaceae. Biosynthetic studies in vitro and in vivo proving the route from L-phenylalanine to dihydro-m-coumaric acid, dihydrostilbene and dihydrophenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. Juncus effusus - Wikipedia [en.wikipedia.org]

- 17. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dihydrophenanthrenes from the stems and leaves of Dioscorea nipponica Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MPMI Journal 1994 | Inducible Enzymes of the 9,10-Dihydro-phenanthrene Pathway. Sterile Orchid Plants Responding to Fungal Infection [apsnet.org]

- 22. The inducible 9, 10-dihydrophenanthrene pathway: characterization and expression of bibenzyl synthase and S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. espublisher.com [espublisher.com]

- 26. espublisher.com [espublisher.com]

Spectroscopic Data of Coelogin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Coelogin, a phenanthrenoid compound isolated from the orchid Coelogyne cristata. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document summarizes the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.

Chemical Structure

This compound possesses a phenanthro[4,5-bcd]pyran structure.

-

IUPAC Name: 4,5-Dimethoxy-6,7-dihydro-2H-naphtho[8,1,2-cde][1]benzopyran-3,9-diol

-

Chemical Formula: C₁₇H₁₆O₅

-

Molar Mass: 300.31 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.88 | d, J=8.5 Hz | 1H | H-1 |

| 6.95 | d, J=8.5 Hz | 1H | H-2 |

| 6.85 | s | 1H | H-8 |

| 4.90 | s | 2H | H-5 |

| 4.01 | s | 3H | 7-OCH₃ |

| 3.95 | s | 3H | 6-OCH₃ |

| 2.85 | t, J=7.0 Hz | 2H | H-10 |

| 2.60 | t, J=7.0 Hz | 2H | H-9 |

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 152.5 | C-4 |

| 149.8 | C-6 |

| 146.2 | C-7 |

| 141.0 | C-3a |

| 135.5 | C-10b |

| 128.8 | C-1 |

| 125.4 | C-8a |

| 119.5 | C-4a |

| 115.8 | C-10a |

| 112.3 | C-8 |

| 108.7 | C-2 |

| 105.1 | C-5a |

| 69.8 | C-5 |

| 60.9 | 7-OCH₃ |

| 56.1 | 6-OCH₃ |

| 29.7 | C-10 |

| 22.5 | C-9 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 300 | 100 | [M]⁺ |

| 285 | 80 | [M - CH₃]⁺ |

| 270 | 60 | [M - 2xCH₃]⁺ or [M - H₂CO]⁺ |

| 257 | 45 | [M - CH₃ - CO]⁺ |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Broad, Strong | O-H stretch (phenolic) |

| 2925 | Medium | C-H stretch (aliphatic) |

| 1610, 1500, 1450 | Strong | C=C stretch (aromatic) |

| 1270 | Strong | C-O stretch (aryl ether) |

| 1100 | Medium | C-O stretch (alcohol) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse width.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the ESI source in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of purified this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Coelogin: A Technical Guide to its Chemical Properties and Biological Activities

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Coelogin, a phenanthrenoid compound isolated from the orchid Coelogyne cristata, has emerged as a molecule of significant interest in metabolic research. This technical guide provides a comprehensive overview of this compound, including its chemical identification, biological activities with a focus on adipogenesis and energy metabolism, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support further investigation and drug development efforts.

Chemical Identification

This compound is chemically classified as a phenanthrene (B1679779) derivative. Its unique structure and properties are defined by the following identifiers:

| Identifier | Value | Reference |

| CAS Number | 82358-31-4 | [1] |

| Molecular Formula | C₁₇H₁₆O₅ | [1] |

| Molecular Weight | 300.31 g/mol | |

| IUPAC Name | 4,5-Dimethoxy-6,7-dihydro-2H-naphtho[8,1,2-cde][2]benzopyran-3,9-diol |

Extraction and Isolation from Coelogyne cristata

The primary source of this compound is the pseudobulbs of the orchid Coelogyne cristata. A general protocol for its extraction is outlined below.

Experimental Protocol

-

Collection and Preparation: The pseudobulbs of Coelogyne cristata are collected, cleaned, and dried in the shade. The dried plant material is then pulverized into a coarse powder.

-

Solvent Extraction: The powdered material is defatted using petroleum ether and chloroform. Subsequently, it is extracted with a hydro-alcoholic solution (60% ethanol) for 72 hours.[3]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a dry mass.[3]

-

Purification: The crude extract is further purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate pure this compound. Identification and quantification can be achieved using HPTLC, HPLC, and LC-MS analysis.[3]

Biological Activity: Regulation of Adipogenesis and Metabolism

Recent studies have highlighted the significant role of this compound in regulating adipogenesis and ameliorating metabolic dyshomeostasis. The key biological effects are summarized below.

Inhibition of Adipogenesis

This compound has been shown to significantly inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes, in 3T3-L1 and C3H10T1/2 cell lines.[1]

Cell Cycle Arrest

A crucial mechanism for the inhibition of adipogenesis by this compound is the arrest of the cell cycle in the G1 phase. This prevents the mitotic clonal expansion required for adipocyte differentiation.[1]

Insulin (B600854) Sensitization and Energy Expenditure

This compound exhibits an insulin-sensitizing effect in mature adipocytes. Furthermore, it increases oxidative respiration and energy expenditure in these cells. In vivo studies have demonstrated that this compound can reverse high-fat diet-induced dyslipidemia and insulin resistance in mice.[1]

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Culture and Adipocyte Differentiation

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation Induction: Two days post-confluence, adipogenesis is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin in the culture medium.

-

This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the differentiation medium at various concentrations to assess its dose-dependent effects.

Oil Red O Staining for Lipid Accumulation

-

Purpose: To visualize and quantify lipid accumulation in differentiated adipocytes.

-

Procedure:

-

Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

After washing with 60% isopropanol (B130326), the cells are stained with a working solution of Oil Red O for 20 minutes.

-

The stained lipid droplets are visualized under a microscope and can be quantified by eluting the stain with isopropanol and measuring the absorbance.

-

Cell Cycle Analysis by Flow Cytometry

-

Purpose: To determine the effect of this compound on cell cycle progression.

-

Procedure:

-

3T3-L1 cells are treated with this compound during the initial phase of differentiation.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight.

-

The fixed cells are then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

-

Glucose Uptake Assay

-

Purpose: To measure the effect of this compound on insulin-stimulated glucose uptake in mature adipocytes.

-

Procedure:

-

Differentiated 3T3-L1 adipocytes are serum-starved for 3 hours.

-

The cells are then incubated with this compound for a specified period.

-

Insulin is added to stimulate glucose uptake.

-

A fluorescent glucose analog, such as 2-NBDG, is added, and its uptake by the cells is measured using a fluorescence plate reader or flow cytometer.

-

Western Blot Analysis

-

Purpose: To analyze the expression and phosphorylation status of key proteins in signaling pathways.

-

Procedure:

-

Cells treated with this compound are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPK, total AMPK, PPARγ, C/EBPα).

-

After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[5]

-

Signaling Pathways Modulated by this compound

This compound's effects on adipogenesis and metabolism are mediated through the modulation of key signaling pathways.

Inhibition of Adipogenesis via PPARγ and C/EBPα

This compound's anti-adipogenic activity is associated with the downregulation of the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

Caption: this compound inhibits adipogenesis by downregulating PPARγ and C/EBPα.

Regulation of Energy Metabolism via AMPK Signaling

The observed increase in energy expenditure and insulin sensitivity by this compound suggests the involvement of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.

Caption: this compound potentially enhances energy metabolism by activating the AMPK pathway.

Conclusion

This compound presents a promising natural compound for the development of therapeutics targeting metabolic disorders such as obesity and insulin resistance. Its well-defined chemical structure and multifaceted biological activities, centered on the inhibition of adipogenesis and enhancement of energy metabolism, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. This compound ameliorates metabolic dyshomeostasis by regulating adipogenesis and enhancing energy expenditure in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Effect of Coelogyne cristata Lindley in alleviation of chronic fatigue syndrome in aged Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20 (S)-ginsenoside Rh2 inhibits colorectal cancer cell growth by suppressing the Axl signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiled Potentials of Coelogyne cristata: A Technical Guide to its Biological Activities

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Coelogyne cristata Lindl., a captivating epiphytic orchid native to the high altitudes of the Himalayas, has long been revered in traditional medicine, particularly in Ayurveda, where it is classified as a "Vayasthāpaka" or anti-aging drug.[1] Traditionally used as a stimulant and tonic, this orchid is now stepping into the spotlight of modern scientific inquiry.[1] This technical guide delves into the core biological activities of Coelogyne cristata extracts, presenting a comprehensive overview of its phytochemical composition, antimicrobial, antioxidant, and cytotoxic properties. By consolidating quantitative data, detailing experimental protocols, and visualizing complex processes, this document aims to serve as a vital resource for professionals engaged in natural product research and drug discovery.

Phytochemical Profile

The diverse biological activities of Coelogyne cristata are rooted in its rich and complex phytochemical landscape. Analysis of its extracts, primarily from the pseudobulbs, has revealed the presence of a wide array of secondary metabolites.

Key phytochemicals identified include:

-

Phenanthrenes: This class of compounds is a hallmark of C. cristata. Specific phenanthrenes isolated include coeloginanthridin and coeloginanthrin.[1] High-Performance Liquid Chromatography (HPLC) analysis of hydro-alcoholic extracts has shown a prominent peak, likely a phenanthrene, accounting for a significant percentage of the extract's composition.[1] These molecules are widely recognized for a spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[1][2]

-

Stilbenoids: Novel stilbenoids, designated as coeloginone and coeloginanthrone, have also been identified.[1]

-

General Phytochemicals: Broad screening has confirmed the presence of alkaloids, flavonoids, glycosides, phenols, saponins, sterols, triterpenes, reducing sugars, and amino acids.[1][2]

This potent combination of bioactive compounds forms the basis for the therapeutic potential observed in preclinical studies.

Chapter 1: Antimicrobial Activity

Extracts from Coelogyne cristata have demonstrated significant efficacy against a range of pathogenic microbes, suggesting its potential as a source for new antimicrobial agents. The activity is largely attributed to its high concentration of phenanthrenes and other phenolic compounds.

Antibacterial and Antifungal Efficacy

Studies have shown that extracts from various parts of the plant, particularly the pseudobulbs and leaves, inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi. Ethanolic extracts have shown notable activity against Staphylococcus aureus, Bacillus cereus, Yersinia enterocolitica, and Enterobacter cloacae.[3][4][5]

Quantitative Antimicrobial Data

The following table summarizes the key quantitative data from antimicrobial assays performed on Coelogyne cristata extracts.

| Extract/Part | Test Organism | Assay Type | Result | Reference |

| Ethanolic (Pseudobulb) | Staphylococcus aureus | Disc Diffusion | 19.0 mm Zone of Inhibition | [6] |

| Ethanolic (Pseudobulb) | Staphylococcus aureus | Disc Diffusion | 27.5 mm Zone of Inhibition | [6] |

| Crude Extract | Staphylococcus aureus | MIC | 31.25 mg/ml | [7] |

| Crude Extract | Staphylococcus aureus | MBC | 250 mg/ml | [7] |

| Ethanolic (Leaf) | Bacillus cereus | Disc Diffusion | 14.0 mm Zone of Inhibition | [4] |

| Ethanolic (Pseudobulb) | Enterobacter cloacae | Disc Diffusion | 11.0 - 25.5 mm Zone of Inhibition | [5] |

| Ethanolic (Leaf) | Candida albicans | Disc Diffusion | 10.0 mm Zone of Inhibition | [4] |

Table 1: Summary of Quantitative Antimicrobial Activity Data for Coelogyne cristata Extracts.

Experimental Protocols

1.3.1. General Plant Extraction for Antimicrobial Studies

-

Preparation: The pseudobulbs or leaves of C. cristata are collected, cleaned, and dried in the shade. The dried material is then pulverized into a coarse powder.[1]

-

Defatting: The powder is successively defatted with a non-polar solvent like petroleum ether to remove lipids.[1]

-

Extraction: The defatted powder is extracted with a solvent of choice (e.g., 60% hydro-alcohol or ethanol) typically for 24-72 hours using a shaker or soxhlet apparatus.[1][8]

-

Concentration: The resulting filtrate is concentrated to dryness under reduced pressure using a rotary evaporator to yield the crude extract.[8]

1.3.2. Antimicrobial Susceptibility Testing: Disc Diffusion (Kirby-Bauer) Method

-

Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton Agar (B569324) (MHA) plate.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the C. cristata extract. A negative control disc (impregnated with solvent) and a positive control disc (a standard antibiotic) are also prepared.

-

Incubation: The discs are placed on the inoculated MHA plate, which is then incubated at 37°C for 24 hours for bacteria or at an appropriate temperature for fungi.

-

Data Collection: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters (mm).[4][6]

1.3.3. Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Determination

-

Serial Dilution: A two-fold serial dilution of the plant extract is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes or a 96-well microtiter plate.[7]

-

Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The tubes/plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the extract that shows no visible signs of microbial growth (i.e., no turbidity).[7]

-

MBC Determination: To determine the MBC, a small aliquot is taken from the tubes/wells that showed no growth in the MIC assay and is sub-cultured onto fresh agar plates. After incubation, the lowest concentration that results in no microbial growth on the agar plate is recorded as the MBC.[7]

Visualization: Antimicrobial Assay Workflow

Chapter 2: Antioxidant Activity

The antioxidant properties of C. cristata extracts are a cornerstone of its traditional use in promoting longevity and combating age-related ailments.[1] This activity is primarily linked to its rich content of phenolic compounds and phenanthrenes, which can neutralize harmful free radicals and mitigate oxidative stress.

Evidence of Antioxidant Potential

While specific quantitative antioxidant values for C. cristata are not extensively detailed in the available literature, studies on closely related species within the Coelogyne genus provide strong evidence of this capacity. For instance, various extracts of Coelogyne stricta demonstrated potent radical scavenging activity.[9] In vivo studies on C. cristata have shown that its administration can enhance the levels of antioxidant enzymes like catalase while reducing lipid peroxidation and nitrite (B80452) levels in a model of Chronic Fatigue Syndrome, further confirming its antioxidant action.[2]

Quantitative Antioxidant Data (from related Coelogyne species)

The following table presents data from antioxidant assays on related Coelogyne species to illustrate the potential of this genus.

| Species | Extract/Part | Assay Type | Result | Reference |

| Coelogyne stricta | Ethyl Acetate (B1210297) (Leaf) | DPPH | IC50: 47.0 µg/ml | [9] |

| Coelogyne pandurata | Methanol (Bulb, pre-flowering) | DPPH | Highest Activity | [10] |

| Coelogyne pandurata | Ethanol (Bulb, pre-flowering) | FRAP | 80.70 ± 0.70 µmol TE g⁻¹ DW | [10] |

Table 2: Summary of Quantitative Antioxidant Activity Data from Related Coelogyne Species.

Experimental Protocols

2.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at its maximum wavelength (~517 nm).

-

Reaction Mixture: Various concentrations of the C. cristata extract are added to the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid, a known antioxidant) are also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for approximately 30 minutes.

-

Measurement: The absorbance of each solution is measured at ~517 nm using a spectrophotometer. The reduction in absorbance, indicated by a color change from purple to yellow, signifies radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the extract concentration.[9]

2.3.2. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[10]

-

Reaction Mixture: A small volume of the plant extract is mixed with the freshly prepared FRAP reagent.

-

Incubation: The mixture is incubated, typically in the dark, for a set period (e.g., 30 minutes).[10]

-

Measurement: The absorbance of the resulting blue-colored complex (ferrous-TPTZ) is measured at a specific wavelength (~593 nm).

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate. The results are often expressed as µmol Trolox Equivalents (TE) per gram of dry weight (DW).[10]

Chapter 3: Cytotoxic Activity

The presence of phenanthrenes in Coelogyne cristata strongly suggests potential cytotoxic activity against cancer cells, a property observed in many compounds from this chemical class.[2] While direct studies on C. cristata extracts are limited, research on closely related species and their isolated compounds provides compelling evidence of their anticancer potential.

Evidence of Cytotoxicity

Extracts and isolated compounds from the Coelogyne genus have shown the ability to inhibit the proliferation of various cancer cell lines. For example, an ethyl acetate extract of Coelogyne stricta was found to be cytotoxic to the HeLa human cervical cancer cell line.[9] More detailed studies on Coelogyne fuscescens have identified specific compounds, such as oxoflavidin, that exhibit potent cytotoxicity against human breast cancer cell lines (T47D and MDA-MB-231) and induce apoptosis.[3]

Quantitative Cytotoxicity Data (from related Coelogyne species)

The table below summarizes the half-maximal inhibitory concentration (IC50) values obtained for extracts and compounds from related Coelogyne species.

| Species | Extract/Compound | Cell Line | IC50 Value | Reference |

| Coelogyne stricta | Ethyl Acetate Extract | HeLa (Cervical Cancer) | 47.0 µg/ml | [9] |

| Coelogyne fuscescens | Oxoflavidin (Compound) | MDA-MB-231 (Breast Cancer) | 26.26 ± 4.33 μM | [3] |

| Coelogyne fuscescens | Coelonin (Compound) | T47D (Breast Cancer) | 44.43 ± 2.7 μM | |

| Coelogyne fuscescens | Flavadin (Compound) | MDA-MB-231 (Breast Cancer) | 48.61 ± 2.16 μM |

Table 3: Summary of Quantitative Cytotoxicity Data from Related Coelogyne Species.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO₂ incubator.

-

Treatment: The culture medium is replaced with a fresh medium containing various concentrations of the C. cristata extract. Control wells receive only the vehicle (e.g., DMSO).

-

Incubation: The cells are incubated with the extract for a specified period, typically 24 to 48 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Calculation: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualization: Potential Mechanism of Cytotoxicity

The cytotoxic effects of phenanthrene-rich extracts are often mediated through the induction of apoptosis (programmed cell death). Research on related compounds suggests a mechanism involving the modulation of key regulatory proteins in the apoptotic cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Coelogyne cristata Lindley in alleviation of chronic fatigue syndrome in aged Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Phenolic Glycosides from Coelogyne fuscescens Lindl. var. brunnea and Their Cytotoxicity against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Cytotoxic Activity of Wild Harvested Stems and In Vitro-Raised Protocorms of Dendrobium chryseum Rolfe in Human Cervical Carcinoma and Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. kspbtjpb.org [kspbtjpb.org]

- 8. mdpi.com [mdpi.com]

- 9. mcf-7 cells ic50: Topics by Science.gov [science.gov]

- 10. Review Reports - Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches | MDPI [mdpi.com]

Ethnobotanical and Pharmacological Landscape of Coelogyne cristata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelogyne cristata Lindl., an epiphytic orchid native to the Himalayan regions of India, Nepal, and Bangladesh, has a rich history in traditional medicine.[1][2] Known vernacularly as "Jibanti" or "Swarna Jibanti," it is revered in Ayurvedic and folk medicine as a potent therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the ethnobotanical applications of C. cristata, supported by a detailed examination of its phytochemical constituents and scientifically validated pharmacological activities. The information is presented to facilitate further research and potential drug development initiatives.

Ethnobotanical Uses

The pseudobulb is the primary part of C. cristata used in traditional remedies, although leaves and fruit resin also find applications.[2][4] Preparations typically involve fresh juice, paste, or infusions.[1][4]

Table 1: Summary of Traditional Ethnobotanical Uses of Coelogyne cristata

| Ailment/Use Category | Plant Part Used | Method of Preparation/Administration | Geographical Region of Use | Reference(s) |

| Musculoskeletal | Pseudobulb, Fruit Resin | Paste applied topically to heal fractured bones. | Kumaon Himalayas, Uttarakhand, India | [2][4][5] |

| Neurological | Pseudobulb | Used to treat epilepsy, nerve disorders, and tremors. | Temperate Himalayas, India | [2][4] |

| Employed for headaches. | Temperate Himalayas, India | [2] | ||

| General Health & Tonic | Pseudobulb | Used as a stimulant and tonic for the elderly and those with persistent diseases.[3] | West Bengal (India), Bangladesh | [3] |

| Considered an anti-aging ("Vayasthāpaka") and anti-stress agent, and a health rejuvenator.[2][3] | India | [2][3] | ||

| Extracts are taken for cooling and soothing effects. | Bangladesh | [2] | ||

| Respiratory | Pseudobulb | Used in the treatment of asthma. | West Bengal (India), Bangladesh | [3] |

| Gastrointestinal | Pseudobulb | Infusion given as an aphrodisiac and to relieve chronic constipation. | Uttarakhand, India | [4] |

| Dermatological | Pseudobulb Juice | Applied to boils and wounds, including on animal hooves. | India | [6] |

| Fruit Resin | Applied externally to coagulate blood from injuries. | Almora, Uttarakhand, India | [4] | |

| Febrile Conditions | Not specified | Fresh juice or paste used to treat fever. | India | [1] |

| Other | Pseudobulb | Used for degenerative changes and blood-borne diseases. | West Bengal (India), Bangladesh | [3] |

Phytochemical Composition

Phytochemical analyses of C. cristata have revealed a diverse array of secondary metabolites, which are believed to be responsible for its therapeutic properties.

Table 2: Major Phytochemicals Identified in Coelogyne cristata

| Phytochemical Class | Specific Compounds (where identified) | Plant Part | Reference(s) |

| Alkaloids | Present | Pseudobulb | [3] |

| Flavonoids | Present | Pseudobulb | [3] |

| Glycosides | Present | Pseudobulb | [3] |

| Phenols | Present | Pseudobulb | [3] |

| Saponins | Present | Pseudobulb | [3] |

| Sterols | Present | Pseudobulb | [3] |

| Phenanthrenes | Coeloginanthridin, Coeloginanthrin, Coelogin, Coeloginin | Pseudobulb | [3] |

Pharmacological Activities and Experimental Protocols

Scientific investigations have substantiated several of the traditional claims associated with C. cristata. This section details the key pharmacological findings and the methodologies employed in these studies.

Anti-fatigue and Antioxidant Activity

A study investigating the effects of a hydro-alcoholic extract of C. cristata pseudobulbs (CCE) on chronic fatigue syndrome (CFS) in aged Wistar rats demonstrated significant anti-fatigue and antioxidant properties.[3][7]

Table 3: Quantitative Data from Anti-fatigue and Antioxidant Studies

| Parameter | Experimental Group | Dosage | Result | p-value | Reference(s) |

| Spontaneous Locomotor Movement | CCE-treated vs. Control | 25 mg/kg & 250 mg/kg | Significantly improved | p < 0.001 | [3][7] |

| Immobility Period (Depression Score) | CCE-treated vs. Control | 25 mg/kg & 250 mg/kg | Decreased | Not specified | [3][7] |

| Time in Open Arms (Anxiety Score) | CCE-treated vs. CFS Control | 25 mg/kg & 250 mg/kg | Enhanced | p < 0.001 | [3][7] |

| Brain Lipid Peroxidation & Nitrite Levels | CCE-treated vs. CFS Control | 25 mg/kg & 250 mg/kg | Marked diminution | Not specified | [3][7] |

| Brain Catalase (CAT) Level | CCE-treated vs. CFS Control | 25 mg/kg & 250 mg/kg | Significantly enhanced | p < 0.01 | [3][7] |

| Brain Superoxide (B77818) Dismutase (SOD) Level | CCE-treated vs. CFS Control | 25 mg/kg & 250 mg/kg | Marked diminution | Not specified | [3][7] |

-

Animal Model: Aged Wistar rats were used.

-

Induction of CFS: Animals were subjected to forced swimming for a fixed duration of 15 minutes daily for 21 consecutive days.[3][7]

-

Drug Administration: The hydro-alcoholic extract of C. cristata (CCE) was administered orally at doses of 25 mg/kg and 250 mg/kg body weight for 21 days. Panax ginseng (100 mg/kg) was used as a standard.[3][7]

-

Behavioral Assessments:

-

Biochemical Estimations (Post-sacrifice):

-

Brains were homogenized in 0.1M phosphate (B84403) buffer (pH 7.4).[3]

-

The homogenate was centrifuged to obtain the post-nuclear fraction.[3]

-

Levels of lipid peroxides, nitrite, catalase (CAT), and superoxide dismutase (SOD) in the brain tissue were determined.[3][7]

-

Antimicrobial Activity

Extracts of C. cristata have demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholerae.[8]

Table 4: Quantitative Data from Antimicrobial Studies

| Extract/Plant Part | Microorganism | Zone of Inhibition (ZOI) | MIC | MBC | Reference(s) |

| Ethanolic Extract | Staphylococcus aureus | 27.5 mm (mean diameter) | 31.25 mg/ml | 250 mg/ml | [8][9] |

| Crude Extract | Vibrio cholerae | High activity (exact ZOI not specified) | 62.5 mg/ml | 125 mg/ml | [8] |

| 70% Ethanolic Leaf Extract | Yersinia enterocolitica | Low activity (≤13 mm) | Not determined | Not determined | |

| 70% Ethanolic Leaf Extract | Bacillus cereus | Intermediate activity (14-16 mm) | Not determined | Not determined | |

| 70% Ethanolic Leaf Extract | Staphylococcus aureus | Low activity (≤13 mm) | Not determined | Not determined |

-

Preparation of Extracts:

-

Disk Diffusion Method:

-

Bacterial cultures were inoculated onto Mueller-Hinton agar (B569324) plates to create a confluent lawn.[9]

-

Sterile filter paper disks were impregnated with the plant extract at a specific concentration.[9]

-

Disks were placed on the agar surface, and the plates were incubated (e.g., at 37°C for 24 hours).[9]

-

The diameter of the zone of inhibition around each disk was measured in millimeters.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Determination of Minimum Bactericidal Concentration (MBC):

-

A sample from the tubes showing no visible growth in the MIC assay was sub-cultured onto fresh agar plates.

-

The lowest concentration of the extract that resulted in no bacterial growth on the agar plates was determined as the MBC.[8]

-

Osteoprotective Activity

The traditional use of C. cristata for bone healing is supported by modern research demonstrating its osteoprotective effects, particularly in the context of post-menopausal osteoporosis.[5]

-

Animal Model: Ovariectomized (estrogen-deficient) BALB/c mice were used as a model for post-menopausal osteoporosis.[5]

-

Drug Administration: An ethanolic extract of C. cristata was administered orally to the mice.[5]

-

Assessment of Bone Health:

-

In Vitro Studies with this compound:

-

The isolated compound, this compound, was tested on osteoblast cell cultures.[5]

-

Alkaline phosphatase (ALP) activity, a marker for osteoblast differentiation, was measured.[5]

-

Mineral nodule formation was observed.[5]

-

mRNA levels of osteogenic markers such as BMP-2, Type I Collagen, and RUNX-2 were quantified.[5]

-

Visualized Workflows and Relationships

To illustrate the logical flow from traditional knowledge to modern scientific validation, the following diagrams are provided.

Caption: Workflow from traditional claim to drug development potential.

References

- 1. or.niscpr.res.in [or.niscpr.res.in]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. Effect of Coelogyne cristata Lindley in alleviation of chronic fatigue syndrome in aged Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. Ethanolic extract of Coelogyne cristata Lindley (Orchidaceae) and its compound this compound promote osteoprotective activity in ovariectomized estrogen deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Necklace Orchids is Phylogenetically Clustered and can be Predicted With a Biological Response Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Swarna Jibanti (Coelogyne cristata Lindley) in alleviation of chronic fatigue syndrome in aged Wistar rats – American ME and CFS Society [ammes.org]

- 8. nepjol.info [nepjol.info]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Discovery and Isolation of Coelogin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelogin, a phenanthrenoid compound isolated from the Himalayan orchid Coelogyne cristata, has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details experimental protocols for its extraction and purification, and for assessing its effects on cellular processes. A key focus is its role in modulating critical signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering a foundational understanding of this compound's therapeutic potential and the methodologies to explore it further.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound is a phenanthrenoid with a phenanthro[4,5-bcd]pyran structure, first identified in the high-altitude orchid Coelogyne cristata.[1] This orchid has been utilized in traditional medicine, suggesting the presence of bioactive constituents.[2] Alongside this compound, other related phenanthrene (B1679779) derivatives such as Coeloginin have also been isolated from this plant.[3]